1-ethyl-4-[4-(hexyloxy)benzyl]piperazine
Description
1-Ethyl-4-[4-(hexyloxy)benzyl]piperazine is a piperazine derivative featuring a 1-ethyl group and a 4-substituted benzyl moiety modified with a hexyloxy chain at the para position of the aromatic ring. Piperazine derivatives are widely studied for their pharmacological versatility, including roles as receptor ligands, antimicrobial agents, and anticancer compounds . This structural motif may also influence receptor binding kinetics through hydrophobic interactions or steric effects .
Properties
IUPAC Name |
1-ethyl-4-[(4-hexoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-3-5-6-7-16-22-19-10-8-18(9-11-19)17-21-14-12-20(4-2)13-15-21/h8-11H,3-7,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWJOLDYSVNDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Piperazine Ring
The substitution pattern on the piperazine ring critically determines biological activity. For example:
- 1-Benzyl-4-phenylpiperazine derivatives (e.g., compound 3 in ) exhibit high binding affinity for the hA2A adenosine receptor (Ki = 58 nM), outperforming piperidine analogs (Ki = 594 nM) due to improved electronic interactions .
- Hexyloxybenzyl substitution in the target compound introduces a long alkoxy chain, which may enhance lipophilicity but reduce receptor affinity compared to smaller groups like trifluoromethylbenzyl (e.g., compound 23 in , with GI50 = 1.00 µM against breast cancer cells) .
Positional and Electronic Effects of Benzyl Substituents
- Nitro group positioning : Meta-substituted nitro groups on benzylpiperazine derivatives (e.g., ) show strong anti-Helicobacter pylori activity (IZD > 20 mm), whereas ortho/para substitution diminishes efficacy due to steric or electronic mismatches .
- Trifluoromethyl groups : Electron-withdrawing substituents like 4-(trifluoromethyl)benzyl () improve interactions with biological targets, contrasting with the electron-donating hexyloxy group in the target compound, which may favor hydrophobic over polar interactions .
Pharmacological Profiles
Key Contrasts
- Lipophilicity vs.
- Receptor Selectivity: Arylpiperazines with phthalimido or benzamido groups () achieve sub-nanomolar 5-HT1A affinity (Ki = 0.6 nM), whereas the hexyloxy group’s bulk may reduce specificity for tight-binding receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
